molecular formula C8H4F4O2 B062376 3-Fluoro-5-(trifluoromethyl)benzoic acid CAS No. 161622-05-5

3-Fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B062376
CAS No.: 161622-05-5
M. Wt: 208.11 g/mol
InChI Key: NSGKIIGVPBTOBF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of a fluoride atom at the 3-position and a trifluoromethyl group at the 5-position on the benzene ring. This compound is known for its excellent lipophilicity and binding affinity, making it a valuable building block in the synthesis of active pharmaceutical ingredients .

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzoic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-5-(trifluoromethyl)benzoic acid is the membrane fusion process between the influenza A virus and the endosome of the host cells . This process is crucial for the virus to enter the host cell and start replication.

Mode of Action

This compound acts as a fusion inhibitor . It is used to cap an oligothiophene-based compound, which then inhibits the membrane fusion process . This inhibition prevents the virus from entering the host cell, thereby stopping the viral replication process.

Biochemical Pathways

The compound affects the viral entry pathway . By inhibiting the membrane fusion process, it disrupts the normal pathway that the influenza A virus uses to enter host cells . This disruption prevents the virus from replicating within the host cells, thereby stopping the infection from spreading.

Result of Action

The result of the action of this compound is the inhibition of the membrane fusion process between the influenza A virus and the endosome of the host cells . This inhibition prevents the virus from entering the host cell, thereby stopping the viral replication process and the spread of the infection.

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

Relevant Papers Unfortunately, the search results do not provide specific papers related to 3-Fluoro-5-(trifluoromethyl)benzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Fluoro-5-(trifluoromethyl)benzoic acid typically involves the selective substitution and fluorination of benzoic acid derivatives. One common method includes the reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile with sodium hydroxide in water, followed by heating to 85-90°C for two hours. After the reaction is complete, the mixture is cooled to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid
  • 2,6-Difluorobenzoic acid
  • 3,5-Dibromobenzoic acid
  • 2,3,4,5-Tetrafluorobenzoic acid
  • 3,5-Dichlorobenzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluoride and trifluoromethyl groups on the benzene ring. This configuration imparts distinct chemical properties, such as enhanced lipophilicity and binding affinity, which are not observed in other similar compounds .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGKIIGVPBTOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333928
Record name 3-Fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161622-05-5
Record name 3-Fluoro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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